molecular formula C20H26N2O2 B14429347 N,N'-bis(4-propan-2-yloxyphenyl)ethanimidamide CAS No. 84308-83-8

N,N'-bis(4-propan-2-yloxyphenyl)ethanimidamide

Katalognummer: B14429347
CAS-Nummer: 84308-83-8
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: HJQUJMRJGUQXKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-bis(4-propan-2-yloxyphenyl)ethanimidamide is an organic compound with a complex structure characterized by the presence of two 4-propan-2-yloxyphenyl groups attached to an ethanimidamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-propan-2-yloxyphenyl)ethanimidamide typically involves the reaction of 4-propan-2-yloxybenzaldehyde with ethanimidamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of N,N’-bis(4-propan-2-yloxyphenyl)ethanimidamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-bis(4-propan-2-yloxyphenyl)ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N,N’-bis(4-propan-2-yloxyphenyl)ethanimidamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N,N’-bis(4-propan-2-yloxyphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,N’-bis(4-propan-2-yloxyphenyl)ethanimidamide include:

Uniqueness

N,N’-bis(4-propan-2-yloxyphenyl)ethanimidamide is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

84308-83-8

Molekularformel

C20H26N2O2

Molekulargewicht

326.4 g/mol

IUPAC-Name

N,N'-bis(4-propan-2-yloxyphenyl)ethanimidamide

InChI

InChI=1S/C20H26N2O2/c1-14(2)23-19-10-6-17(7-11-19)21-16(5)22-18-8-12-20(13-9-18)24-15(3)4/h6-15H,1-5H3,(H,21,22)

InChI-Schlüssel

HJQUJMRJGUQXKB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OC(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.